

BDP TMR Maleimide: A Technical Guide for Advanced Fluorescence Applications

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Compound of Interest

Compound Name: *BDP TMR maleimide*

Cat. No.: *B13718787*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of fluorescence-based biological research and drug discovery, the demand for bright, photostable, and versatile fluorescent probes is ever-increasing. **BDP TMR maleimide**, a borondipyrromethene (BODIPY) dye, has emerged as a superior alternative to traditional fluorophores like tetramethylrhodamine (TAMRA) for labeling biomolecules in the TAMRA channel. Its exceptional photophysical properties, including a high quantum yield and long fluorescence lifetime, make it an invaluable tool for a range of applications, from high-resolution microscopy to high-throughput screening. This technical guide provides an in-depth overview of **BDP TMR maleimide**, its properties, and its applications, complete with experimental protocols and data to empower researchers in their scientific endeavors.

Core Properties of BDP TMR Maleimide

BDP TMR maleimide is specifically designed for selective labeling of thiol groups, primarily the sulfhydryl groups of cysteine residues in proteins and peptides. The maleimide moiety reacts with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2]

Physicochemical and Spectral Properties

The key characteristics of **BDP TMR maleimide** are summarized in the table below, providing a direct comparison with the commonly used 6-TAMRA maleimide.

Property	BDP TMR Maleimide	6-TAMRA Maleimide	Reference
Molecular Weight	~520.34 g/mol	~527.5 g/mol	[3][4]
Molecular Formula	C ₂₇ H ₂₇ BF ₂ N ₄ O ₄	C ₂₉ H ₂₅ N ₃ O ₇	[3]
Excitation Max (λ _{ex})	~545 nm	~546 nm	
Emission Max (λ _{em})	~570 nm	~575 nm	
Quantum Yield (Φ)	~0.95	~0.1	
Solubility	Good in DMSO, DMF, DCM	Good in DMSO, DMF	
Storage	-20°C in the dark, desiccated	-20°C in the dark, desiccated	

Advantages of BDP TMR Maleimide over TAMRA

The primary advantage of **BDP TMR maleimide** lies in its significantly higher fluorescence quantum yield, approaching unity, which makes it substantially brighter than TAMRA. This enhanced brightness is crucial for detecting low-abundance targets and improving signal-to-noise ratios in various assays.

Furthermore, BDP TMR exhibits a longer excited-state lifetime compared to TAMRA. This property is particularly beneficial for fluorescence polarization (FP) assays, where a longer lifetime allows for the measurement of a broader range of molecular sizes and interactions with greater sensitivity. BODIPY dyes, in general, are also known for their high photostability, which is a critical factor for long-term imaging experiments.

Key Applications and Experimental Protocols

Protein and Peptide Labeling

The foundational application of **BDP TMR maleimide** is the covalent labeling of proteins and peptides at cysteine residues. This enables the visualization and tracking of these biomolecules in a multitude of experimental setups.

This protocol provides a general guideline for labeling proteins with **BDP TMR maleimide**. Optimization may be required for specific proteins and applications.

Materials:

- Protein of interest with at least one free cysteine residue
- **BDP TMR maleimide**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)
- Reducing agent (e.g., TCEP, optional)
- Purification column (e.g., size-exclusion chromatography)
- BSA and Sodium Azide (for storage)

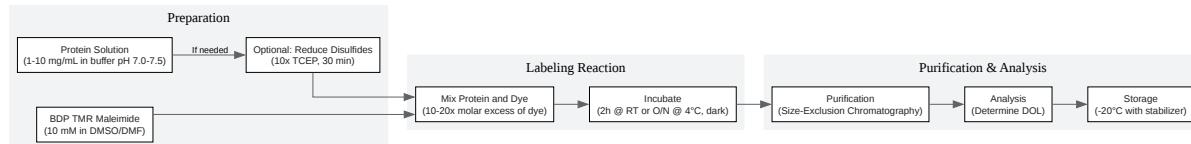
Procedure:

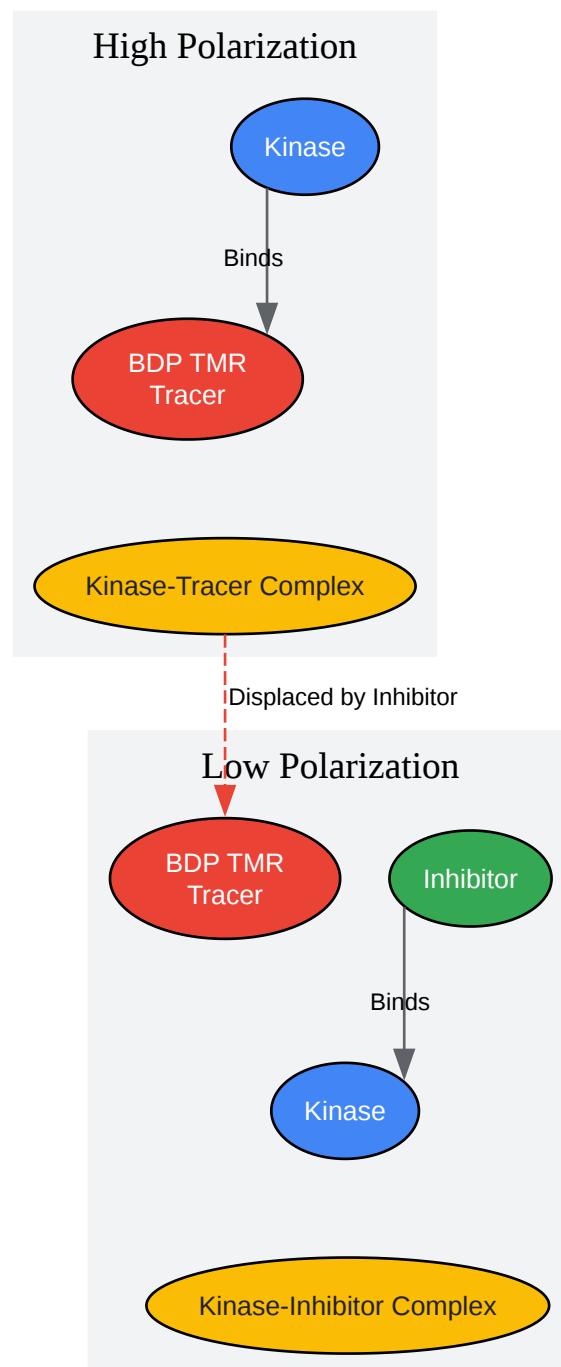
- Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
- Dye Preparation: Immediately before use, dissolve **BDP TMR maleimide** in anhydrous DMSO or DMF to a stock concentration of 10 mM.
- Labeling Reaction: Add a 10-20 fold molar excess of the **BDP TMR maleimide** stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
- Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~545 nm (for BDP TMR). The

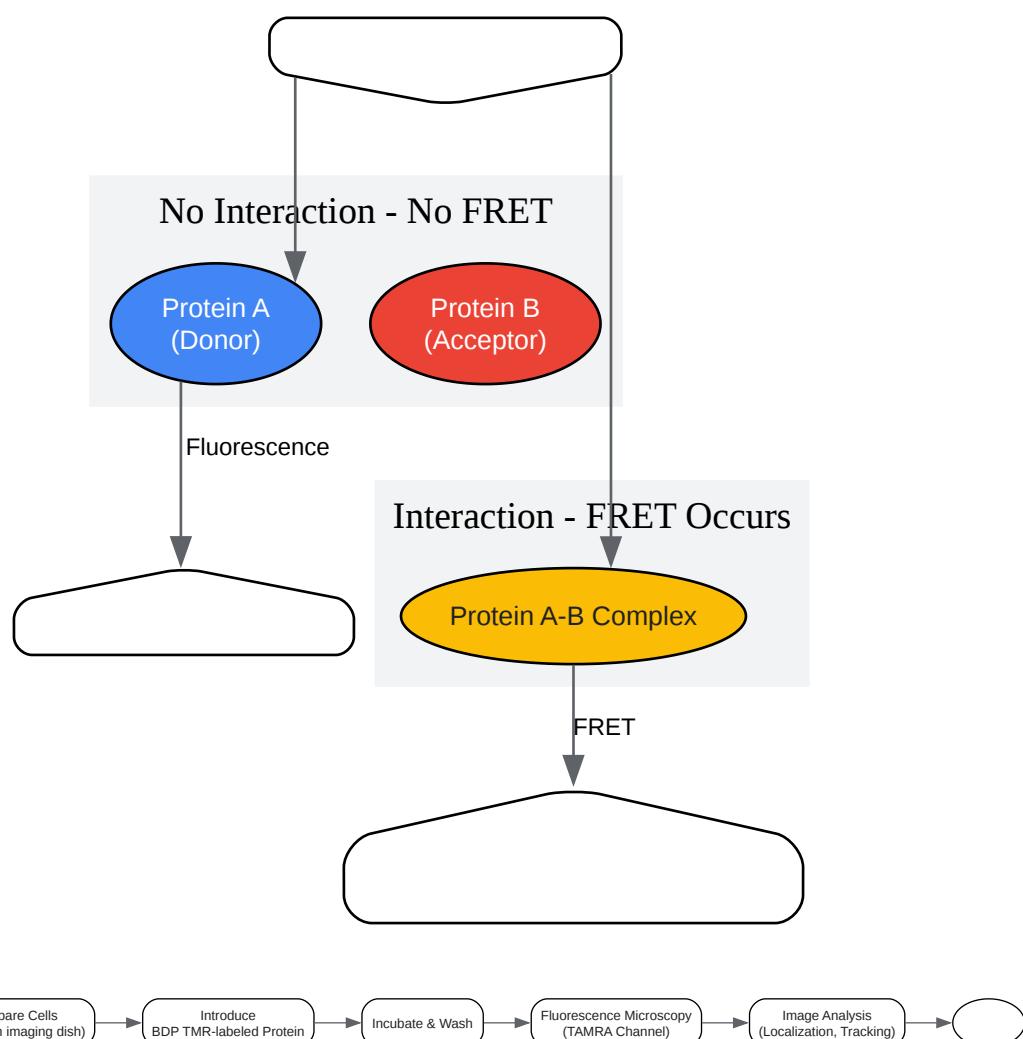
following formula can be used:

- $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye}]$
- Where A_{max} is the absorbance at ~545 nm, A_{280} is the absorbance at 280 nm, $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm, ϵ_{dye} is the molar extinction coefficient of BDP TMR at ~545 nm, and CF_{280} is the correction factor for the dye's absorbance at 280 nm.
- Storage: For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03%. Alternatively, add 50% glycerol and store at -20°C.

Diagram: Protein Labeling Workflow







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